Sulopenem Demonstrates Superior In Vitro Potency (MIC90) Against Penicillin-Resistant Streptococcus pneumoniae Compared to Amoxicillin and Amoxicillin/Clavulanate
Sulopenem exhibits significantly lower MIC90 values against penicillin-resistant S. pneumoniae (0.5 μg/ml) compared to amoxicillin (8.0 μg/ml) and amoxicillin/clavulanate, which showed MICs similar to amoxicillin alone [1]. This represents a 16-fold improvement in potency against resistant strains [1].
| Evidence Dimension | MIC90 (μg/ml) against penicillin-resistant S. pneumoniae |
|---|---|
| Target Compound Data | 0.5 μg/ml |
| Comparator Or Baseline | Amoxicillin: 8.0 μg/ml; Amoxicillin/clavulanate: similar to amoxicillin |
| Quantified Difference | Sulopenem MIC90 is 16-fold lower than amoxicillin (0.5 vs 8.0 μg/ml) |
| Conditions | 297 pneumococcal strains tested by agar dilution, including penicillin-susceptible, -intermediate, and -resistant isolates |
Why This Matters
Procurement for research on resistant pneumococcal infections should prioritize sulopenem over amoxicillin-based therapies due to its substantially greater potency, which may translate to improved efficacy in vitro and in vivo models.
- [1] Ednie LM, et al. Comparative Antipneumococcal Activities of Sulopenem and Other Drugs. Antimicrob Agents Chemother. 2009;53(6):2538-2541. View Source
